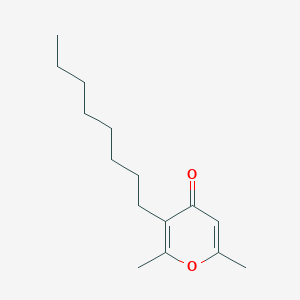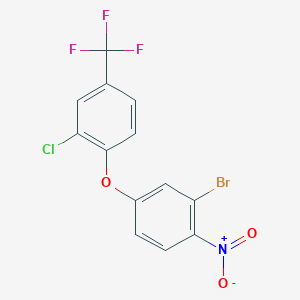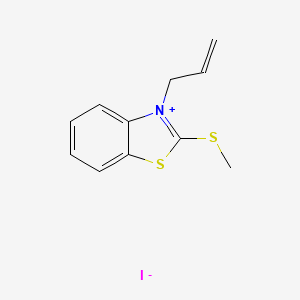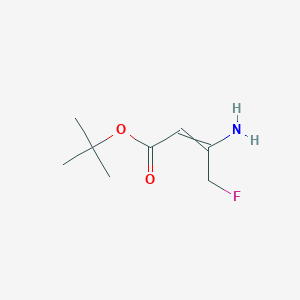
Benzenamine, 4-(4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(4-phenylbutyl)-: is an organic compound that belongs to the class of aromatic amines. It consists of a benzene ring substituted with an amine group (NH2) and a 4-phenylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of aryl halides.
Reductive Amination: Another method involves the reductive amination of benzaldehyde derivatives with an appropriate amine source.
Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 4-(4-phenylbutyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert benzenamine derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, 4-(4-phenylbutyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It can be used in assays to investigate enzyme activity and protein interactions .
Medicine: They are explored for their pharmacological properties, including their potential as therapeutic agents .
Industry: In the industrial sector, benzenamine derivatives are used in the production of dyes, pigments, and polymers. They are also employed as stabilizers and antioxidants in various industrial processes .
Mecanismo De Acción
The mechanism of action of benzenamine, 4-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparación Con Compuestos Similares
- Benzenamine, 4-(phenylmethyl)-
- Benzenamine, 4-(butyl)-
- Benzenamine, 4-(ethyl)-
Comparison: Benzenamine, 4-(4-phenylbutyl)- is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its interactions with biological targets compared to other benzenamine derivatives .
Propiedades
Número CAS |
104800-11-5 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
4-(4-phenylbutyl)aniline |
InChI |
InChI=1S/C16H19N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9,17H2 |
Clave InChI |
OLKOPIUIBTXVTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)



![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)




![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

